

Solid-Phase Synthesis and Purification of Hemopressin Peptides: Application Notes and Protocols

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Compound of Interest

Compound Name: *Hemopressin*

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Introduction

Hemopressin (PVNFKFLSH) and its N-terminally extended analogs, such as RVD-**hemopressin** (RVDPVNFKLLSH), are bioactive peptides derived from the α -chain of hemoglobin.[1] These peptides have garnered significant interest within the scientific community for their modulation of the endocannabinoid system, acting as inverse agonists or allosteric modulators of the cannabinoid type 1 (CB1) receptor.[2][3] Their therapeutic potential in areas such as pain management, appetite regulation, and neurological disorders makes robust and reproducible methods for their synthesis and purification essential.[2][4]

This document provides detailed application notes and protocols for the chemical synthesis of **hemopressin** peptides using Fmoc-based solid-phase peptide synthesis (SPPS), followed by their purification and analytical characterization.

Data Summary

Biological Activity of Hemopressin Peptides

Peptide	Receptor Target	Activity	Potency (EC50/Ki)	Reference
Hemopressin (human)	CB1	Inverse Agonist	EC50 = 0.35 nM	[5]
Hemopressin(1-7)	Putative binding site	Ligand	Ki = 111 ± 14 nM	[6]
Hemopressin	Putative binding site	Ligand	Ki = 184 ± 28 nM	[6]
(m)VD-Hpα	CB1	Agonist	EC50 = 6.69 nmol (supraspinal), 2.88 nmol (spinal)	[7]

Synthesis and Purification Parameters for a Representative Hemopressin Peptide

Parameter	Value/Description	Reference
Synthesis Scale	0.1 mmol	[8]
Resin	Rink Amide resin	[8]
Coupling Reagents	HBTU/HOBt/DIEA	[9]
Fmoc Deprotection	20% piperidine in DMF	[8][9]
Cleavage Cocktail	95% TFA, 2.5% TIS, 2.5% H ₂ O	[10]
Crude Purity	Typically 60-80%	General SPPS knowledge
Purification Method	Preparative RP-HPLC	[9]
Column	C8 or C18 reversed-phase	[9]
Mobile Phase A	0.1% TFA in Water	[9]
Mobile Phase B	0.1% TFA in Acetonitrile	[9]
Gradient	e.g., 5-60% B over 30 min	[9]
Final Purity	>95%	[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Hemopressin (PVNFKFLSH)

This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis. [10]

1. Resin Preparation:

- Start with 0.1 mmol of Rink Amide resin in a peptide synthesis vessel.
- Swell the resin in dimethylformamide (DMF) for 1 hour at room temperature.[8]
- Remove the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.
- Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (3 times).

3. Amino Acid Coupling:

- In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH for the first coupling) and 3.95 equivalents of HBTU in DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete reaction, repeat the coupling step.
- Wash the resin as described in step 2.

4. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the **hemopressin** sequence (Ser(tBu), Leu, Phe, Lys(Boc), Phe, Asn(Trt), Val, Pro).

5. Final Fmoc Deprotection:

- After coupling the final amino acid (Proline), perform a final Fmoc deprotection as described in step 2.
- Wash the resin with DMF, followed by dichloromethane (DCM), and dry the peptide-resin under vacuum.

Protocol 2: Cleavage and Deprotection

1. Preparation:

- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.[\[10\]](#)

2. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
- Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Preparative RP-HPLC

1. Sample Preparation:

- Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of mobile phase A and B.

2. Chromatographic Conditions:

- Column: A preparative C8 or C18 reversed-phase column is suitable.

- Mobile Phase A: 0.1% TFA in HPLC-grade water.[9]
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[9]
- Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for preparative columns.
- Detection: UV absorbance at 220 nm.
- Gradient: A linear gradient from 5% to 60% mobile phase B over 30-40 minutes is a good starting point for optimization.[9]

3. Fraction Collection and Analysis:

- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with the desired purity (>95%).

4. Lyophilization:

- Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white fluffy powder.

Protocol 4: Analytical Characterization

1. Analytical RP-HPLC for Purity Assessment:

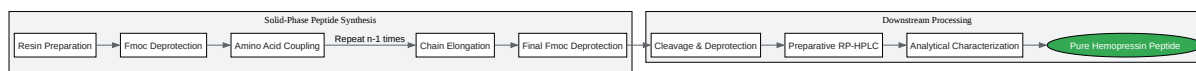
- Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm.

- Gradient: A linear gradient optimized to resolve the peptide from its impurities (e.g., 10-50% B over 20 minutes).
- The purity is determined by integrating the peak area of the main product relative to the total peak area.

2. Mass Spectrometry for Identity Confirmation:

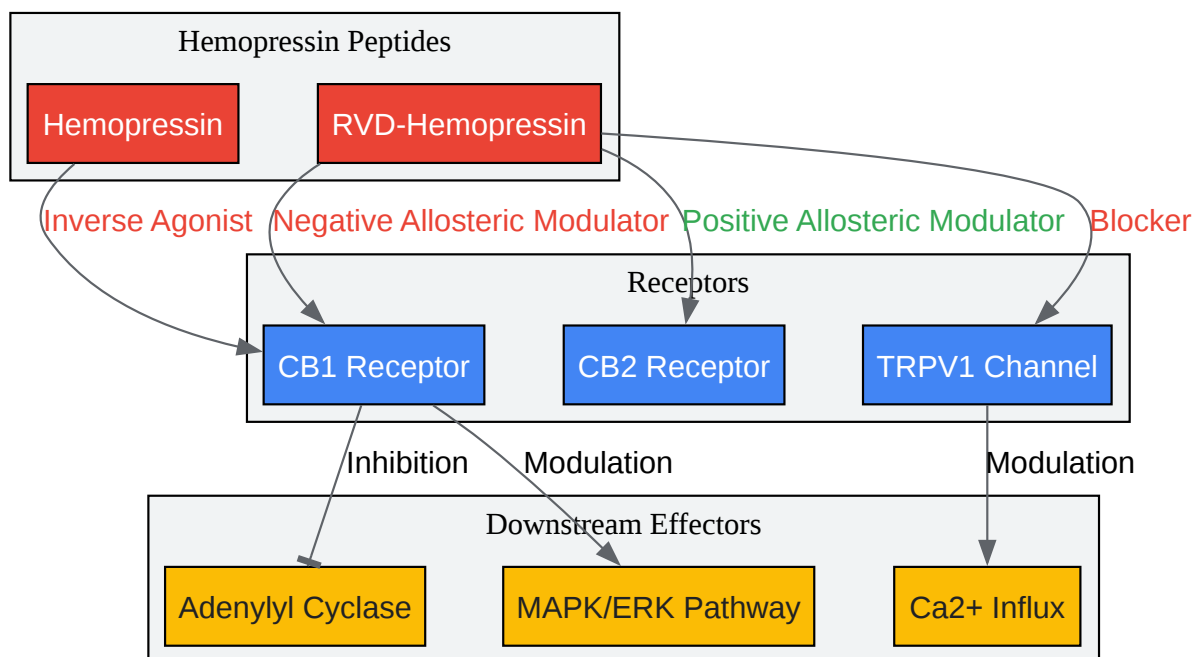
- The identity of the synthesized peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- The observed molecular weight should match the calculated theoretical molecular weight of the **hemopressin** peptide.

Visualizations



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Caption: Workflow for the synthesis and purification of **hemopressin** peptides.



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Caption: Signaling pathways of **hemopressin** peptides.

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